molecular formula C16H35N3OSn B13680276 [(3-Azidopropoxy)methyl]tributylstannane

[(3-Azidopropoxy)methyl]tributylstannane

Cat. No.: B13680276
M. Wt: 404.2 g/mol
InChI Key: JFQJSWULYIKPRL-UHFFFAOYSA-N
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Description

[(3-Azidopropoxy)methyl]tributylstannane is an organotin compound with the molecular formula C16H35N3OSn and a molecular weight of 404.18 . This compound is characterized by the presence of an azido group (-N3) attached to a propoxy group, which is further linked to a tributylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Azidopropoxy)methyl]tributylstannane typically involves the reaction of tributylstannyl chloride with 3-azidopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the decomposition of the azido group. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[(3-Azidopropoxy)methyl]tributylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Copper(I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.

    SPAAC: Strained alkynes, such as dibenzocyclooctyne (DBCO), are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

Major Products

    Triazoles: Formed from azide-alkyne cycloaddition reactions.

    Amines: Formed from the reduction of the azido group.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin Hydride: Similar in structure but lacks the azido group.

    (3-Azidopropoxy)methyl]trimethylsilane: Contains a trimethylsilane moiety instead of a stannane moiety.

    (3-Azidopropoxy)methyl]triphenylphosphine: Contains a triphenylphosphine moiety instead of a stannane moiety.

Uniqueness

[(3-Azidopropoxy)methyl]tributylstannane is unique due to the combination of the azido group and the stannane moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science .

Properties

Molecular Formula

C16H35N3OSn

Molecular Weight

404.2 g/mol

IUPAC Name

3-azidopropoxymethyl(tributyl)stannane

InChI

InChI=1S/C4H8N3O.3C4H9.Sn/c1-8-4-2-3-6-7-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3;

InChI Key

JFQJSWULYIKPRL-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCCN=[N+]=[N-]

Origin of Product

United States

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